1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1483831-55-5
VCID: VC3067496
InChI: InChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
SMILES: C1C(CN1CC2=C(C=CC(=C2)F)F)N
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine

CAS No.: 1483831-55-5

Cat. No.: VC3067496

Molecular Formula: C10H12F2N2

Molecular Weight: 198.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine - 1483831-55-5

Specification

CAS No. 1483831-55-5
Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
IUPAC Name 1-[(2,5-difluorophenyl)methyl]azetidin-3-amine
Standard InChI InChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Standard InChI Key BMXQLYWTNSBZBO-UHFFFAOYSA-N
SMILES C1C(CN1CC2=C(C=CC(=C2)F)F)N
Canonical SMILES C1C(CN1CC2=C(C=CC(=C2)F)F)N

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Its structure consists of an azetidine ring with an amine group at the third position and a 2,5-difluorophenylmethyl substituent attached to the nitrogen atom of the azetidine ring. This compound is characterized by the following chemical identifiers and properties:

ParameterValue
CAS Number1483831-55-5
Molecular FormulaC₁₀H₁₂F₂N₂
Molecular Weight198.21 g/mol
IUPAC Name1-[(2,5-difluorophenyl)methyl]azetidin-3-amine
Standard InChIInChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Standard InChIKeyBMXQLYWTNSBZBO-UHFFFAOYSA-N
SMILES NotationC1C(CN1CC2=C(C=CC(=C2)F)F)N
PubChem Compound ID65245078

Structural Features

The compound exhibits several distinctive structural features that contribute to its chemical behavior and potential biological activities:

  • A four-membered azetidine ring, which introduces ring strain and unique spatial arrangement

  • A primary amine group at position 3 of the azetidine ring, providing a nucleophilic center

  • A 2,5-difluorophenyl group, which contributes to the electronic and steric properties

  • A methylene bridge connecting the difluorophenyl group to the azetidine nitrogen

The presence of the difluorophenyl moiety is particularly significant as fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. The positions of the fluorine atoms (2,5-configuration) create a specific electronic distribution that influences the compound's interactions with potential biological targets.

Synthetic Approaches and Chemical Reactivity

Specific Synthetic Procedure

Based on analogous azetidine-3-amine syntheses, a general procedure might involve :

  • Reaction of a suitable azetidine-3-one or azetidine-3-yl precursor with an amine source

  • Alkylation of the azetidine nitrogen with 2,5-difluorobenzyl halide

  • Purification via column chromatography or recrystallization

The exact conditions typically involve heating in acetonitrile with an appropriate base, such as diisopropylethylamine (DIPEA), at approximately 80°C .

Chemical Reactivity

Due to its structural features, 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine exhibits various chemical reactivities:

  • The primary amine group serves as a nucleophilic center for further functionalization

  • The azetidine ring can undergo ring-opening reactions under certain conditions due to its inherent strain

  • The difluorophenyl group provides sites for potential aromatic substitution reactions, although the fluorine atoms generally decrease the reactivity toward electrophilic aromatic substitution

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the structure-activity relationships of 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine requires comparison with structurally related compounds. Several analogous compounds have been studied, including:

  • 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (CAS: 1465009-11-3)

  • 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine (similar structure with different fluorine positions)

  • Other azetidine derivatives with various substituents on the phenyl ring

Physical and Spectroscopic Properties

Physical Properties

The physical properties of 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine include:

PropertyDescription
Physical StateTypically a solid at room temperature
SolubilityLikely soluble in common organic solvents like dichloromethane, chloroform, and methanol; limited water solubility
StabilityGenerally stable under normal laboratory conditions; may be sensitive to oxidation and hydrolysis
LipophilicityEnhanced by the presence of fluorine atoms, contributing to membrane permeability

These properties influence the compound's handling, storage, and application in various research contexts.

Current Research Status and Future Directions

Current Research Landscape

Research on 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine and related azetidine derivatives continues to evolve, with several key areas of focus:

  • Development of more efficient and scalable synthetic routes

  • Exploration of the compound's potential biological activities

  • Investigation of structure-activity relationships to optimize desired properties

  • Application in combinatorial chemistry and library synthesis for drug discovery

The interest in azetidine-containing compounds has grown substantially in recent years due to their unique structural features and promising biological activities .

Future Research Directions

Future research on 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine may focus on:

  • Detailed mechanistic studies of its interactions with biological targets

  • Development of derivatives with enhanced potency or selectivity

  • Exploration of its potential as a scaffold for the development of novel therapeutic agents

  • Investigation of its applications in chemical biology and materials science

These research directions could significantly expand our understanding of this compound and its potential applications.

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